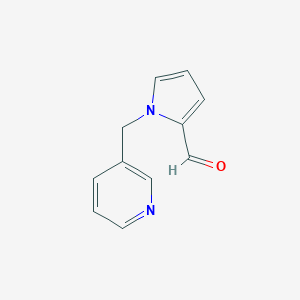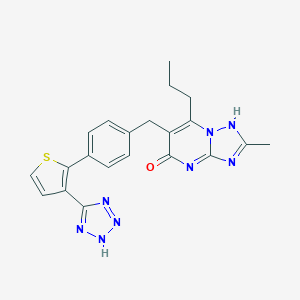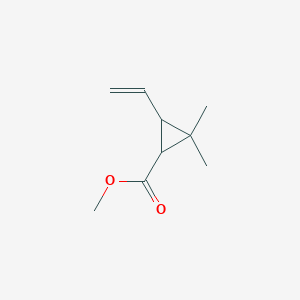![molecular formula C11H11NOS B060771 6-Allyl-2-methylbenzo[d]thiazol-7-ol CAS No. 163299-44-3](/img/structure/B60771.png)
6-Allyl-2-methylbenzo[d]thiazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Allyl-2-methyl-1,3-benzothiazol-7-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an allyl group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 7th position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions typically include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Allyl-2-methyl-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant and anti-tetanus activity.
2-Arylbenzothiazoles: Widely studied for their pharmacological properties, including anti-bacterial, anti-fungal, and anti-cancer activities.
Uniqueness
6-Allyl-2-methyl-1,3-benzothiazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
163299-44-3 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3 |
InChI Key |
JBTFTIFCYDVASK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Synonyms |
7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


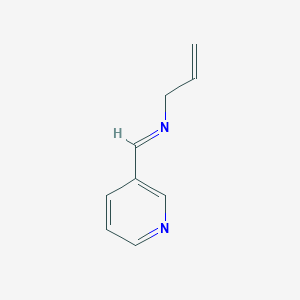
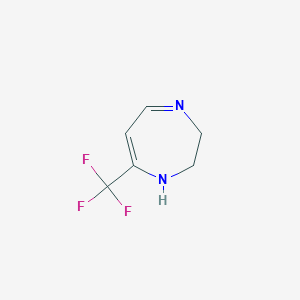
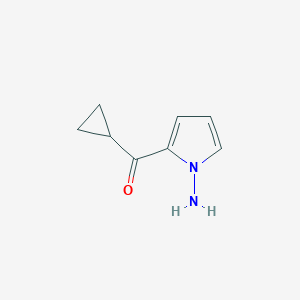

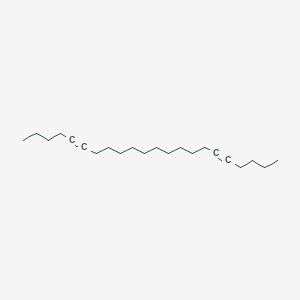
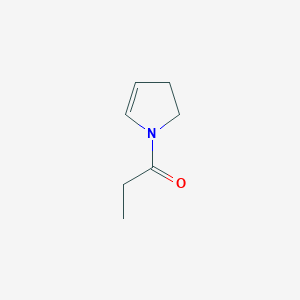
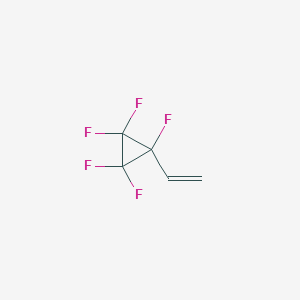
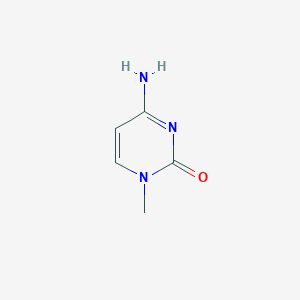
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)
